Skepinone-L - 1221485-83-1

Skepinone-L

Catalog Number: EVT-283394
CAS Number: 1221485-83-1
Molecular Formula: C24H21F2NO4
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Skepinone-L is a synthetic small molecule classified as a type I p38α MAP kinase inhibitor. [, , ] It serves as a valuable tool in scientific research for elucidating the role of p38α MAPK in various cellular processes and disease models. [, , , , , , , , ] Skepinone-L exhibits high selectivity for p38α MAPK over other kinases, making it a powerful tool for dissecting the specific contributions of p38α MAPK signaling pathways. [, , , , , ]

Synthesis Analysis

The synthesis of Skepinone-L involves a multi-step process utilizing various reagents and reaction conditions. [, ] While specific details of the synthetic procedure are beyond the scope of this analysis, it generally involves the formation of the dibenzosuberone core structure followed by the introduction of the key pharmacophores responsible for p38α MAPK inhibition. [, , ]

Molecular Structure Analysis

Skepinone-L features a dibenzosuberone scaffold decorated with specific substituents crucial for its interaction with the p38α MAPK active site. [, , , ] The molecule contains a hinge-binding motif that interacts with the kinase hinge region, a hydrophobic moiety that occupies the kinase's hydrophobic pocket, and a solvent-exposed region that can be further modified to modulate its physicochemical properties. [, , ]

Mechanism of Action

Skepinone-L acts as an ATP-competitive inhibitor of p38α MAPK, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. [, , , , , ] The molecule induces a conformational change in the kinase, stabilizing it in an inactive conformation. [, , ] By inhibiting p38α MAPK activity, Skepinone-L disrupts downstream signaling cascades involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. [, , , , , , , , ]

Further development led to the creation of Type I1/2 p38α MAP kinase inhibitors based on the Skepinone-L scaffold. [, , ] These inhibitors prolong target residence time by interfering with the kinase's R-Spine, inducing a glycine flip, and occupying both hydrophobic regions I and II. [, , ] This new binding mode enhances selectivity and potency compared to the original Skepinone-L molecule. [, , ]

Physical and Chemical Properties Analysis

While detailed information on the physical and chemical properties of Skepinone-L is limited, its molecular structure suggests that it is a lipophilic molecule. [, , ] This property contributes to its ability to cross cell membranes and exert its intracellular effects. [, , , , , , , , ]

Applications
  • Inflammation and Immune Response:

    • Investigating the role of p38α MAPK in platelet activation and thrombus formation. []
    • Elucidating the signaling pathways involved in eLDL-stimulated human monocytes and their implications in atherosclerosis. []
    • Studying the impact of p38α MAPK inhibition on inflammatory cytokine production in macrophages. [, ]
    • Evaluating its therapeutic potential in experimental models of inflammatory arthritis. []
  • Cellular Processes and Signaling:

    • Exploring the involvement of p38α MAPK in linking stearoyl-CoA desaturase-1 activity with endoplasmic reticulum homeostasis. []
    • Investigating the role of p38α MAPK in cardiomyocyte proliferation and identifying novel therapeutic targets for heart regeneration. []
  • Drug Discovery and Development:

    • Serving as a template for the design and development of novel p38α MAPK inhibitors with improved potency, selectivity, and pharmacokinetic properties. [, , , , ]
    • Evaluating its potential as an antiviral and anti-inflammatory agent against SARS-CoV-2. []
  • Disease Modeling:

    • Assessing its efficacy in preclinical models of Huntington's disease, targeting MAPK11 as a potential therapeutic strategy. []
Future Directions
  • Development of more potent and selective p38α MAPK inhibitors: This can be achieved through continued medicinal chemistry efforts based on the Skepinone-L scaffold. [, , , , ]
  • Exploration of alternative therapeutic applications: This includes investigating Skepinone-L's potential in combination therapies or repurposing it for other diseases. []

BIRB-796

Compound Description: BIRB-796 is a potent and selective inhibitor of p38 MAP kinase, often used in research to study inflammatory pathways.

Baricitinib

Compound Description: Baricitinib is a Janus kinase (JAK) inhibitor clinically used to treat rheumatoid arthritis. It also exhibits anti-inflammatory properties.

Relevance: Although Baricitinib and Skepinone-L target different kinases, both show anti-inflammatory activities. Research suggests that Baricitinib, similar to Skepinone-L, could potentially inhibit SARS-CoV-2.

SB203580

Compound Description: SB203580 is a widely studied p38 MAPK inhibitor frequently employed in research to investigate p38 signaling pathways.

SB239063

Compound Description: Similar to SB203580, SB239063 is another well-known p38 MAPK inhibitor often utilized in research to study p38 signaling pathways.

3-((2,4-difluorophenyl)amino)dibenzo[b,e]oxepin-11(6H)-one

Compound Description: This compound represents a potent p38α MAP kinase inhibitor structurally similar to Skepinone-L. It undergoes extensive metabolism, primarily via CYP2B6-mediated dehalogenation and subsequent hydroxylation.

Skepinone-L derivatives with "deep pocket" moiety

Compound Description: Researchers designed and synthesized a series of Skepinone-L derivatives incorporating a "deep pocket" moiety to interact with the DFG motif of p38α MAP kinase. These modifications aimed to enhance the compounds' activity and improve their binding kinetics.

Relevance: These derivatives represent a direct structural modification of Skepinone-L, aiming to optimize its inhibitory activity against p38α MAP kinase. By targeting the DFG motif, these derivatives display improved potency and prolonged residence time compared to the parent compound, Skepinone-L.

Skepinone-L derivatives with hydrophilic moieties

Compound Description: In addition to the "deep pocket" modifications, researchers explored introducing hydrophilic moieties into Skepinone-L derivatives. These moieties were designed to interact with the solvent-exposed hydrophilic region II of p38α MAP kinase.

Relevance: This series of compounds represents further structural modifications of Skepinone-L, aiming to optimize its interactions with p38α MAP kinase. These hydrophilic modifications aimed to enhance the compounds' solubility and improve their pharmacokinetic properties while maintaining their inhibitory activity.

Compounds 13a and 13b

Compound Description: These compounds are part of a series of MAPK11 inhibitors designed based on the structure of Skepinone-L. Both compounds showed potent inhibitory activity against MAPK11.

Relevance: Compounds 13a and 13b, while designed based on the structure of Skepinone-L, target MAPK11 rather than Skepinone-L's target, p38 MAPK. This highlights the adaptability of the Skepinone-L scaffold for developing inhibitors targeting different kinases.

Properties

CAS Number

1221485-83-1

Product Name

Skepinone-L

IUPAC Name

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

Molecular Formula

C24H21F2NO4

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1

InChI Key

HXMGCTFLLWPVFM-GOSISDBHSA-N

SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Skepinone-L,

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.